Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate
Overview
Description
Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate is a useful research compound. Its molecular formula is C27H34N2O3 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound is used in peptide synthesis . In peptide synthesis, the compound could interact with various amino acids and other compounds to form peptides.
Mode of Action
The compound, also known as Fmoc-Thr(Trt)-OH, is used in peptide synthesis where the side-chain Trt group can be selectively removed with 1% TFA in DCM containing 5% TIS . This enables the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support .
Biochemical Pathways
It’s known that the compound plays a crucial role in peptide synthesis , which is a fundamental biochemical process involved in protein production and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-ethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency of peptide synthesis . .
Properties
IUPAC Name |
N-ethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.C4H11N/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,21,24-25H,1H3,(H,26,27);5H,3-4H2,1-2H3/t17-,21+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVJRBSJGUXSL-JKSHRDEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692825 | |
Record name | N-(Triphenylmethyl)-L-threonine--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80514-77-8 | |
Record name | L-Threonine, N-(triphenylmethyl)-, compd. with N-ethylethanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80514-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Triphenylmethyl)-L-threonine--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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